molecular formula C9H17NO3 B1370803 1-(2-Methoxyethyl)piperidine-4-carboxylic acid CAS No. 773829-96-2

1-(2-Methoxyethyl)piperidine-4-carboxylic acid

Cat. No.: B1370803
CAS No.: 773829-96-2
M. Wt: 187.24 g/mol
InChI Key: IJRGJHKHDNEQRY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with 2-methoxyethyl chloride, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2-Methoxyethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methoxyethyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Methoxyethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-13-7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRGJHKHDNEQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To ethylpiperidine-4-carboxylate (1 eq) in ethanol was added 2-bromo-1-methoxyethane (1 eq) and potassium carbonate 2 eq) and the resulting mixture was refluxed for 16 h. The mixture was then filtered and concentrated. To it was then added ethanol and water (3:1) and sodium hydroxide (1 eq) and it was refluxed for 16 h. The resulting 1-(2-methoxyethyl)piperidine-4-carboxylic acid was then azeotroped with toluene. MS: MH+=188.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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